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4,4'-Diisocyano-3,3'-dimethoxybiphenyl -

4,4'-Diisocyano-3,3'-dimethoxybiphenyl

Catalog Number: EVT-13950250
CAS Number:
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
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Product Introduction

Overview

4,4'-Diisocyano-3,3'-dimethoxybiphenyl is an organic compound characterized by the presence of two isocyanate functional groups attached to a biphenyl structure that has methoxy substituents at the 3 and 3' positions. This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

Source

The compound's chemical identity is represented by the CAS number 119-90-4. It is synthesized through various chemical methods and can be sourced from chemical suppliers specializing in specialty chemicals and intermediates.

Classification

4,4'-Diisocyano-3,3'-dimethoxybiphenyl belongs to the class of diisocyanates, which are widely used in the production of polyurethanes and other polymers. Its structural classification as a biphenyl derivative allows it to exhibit unique chemical properties due to the presence of multiple functional groups.

Synthesis Analysis

Methods

The synthesis of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4'-dimethoxybenzidine with phosgene or other isocyanate precursors.

Technical Details

  1. Reagents: The synthesis typically requires reagents such as phosgene or isocyanate derivatives.
  2. Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate groups.
  3. Purification: Post-reaction purification may involve techniques such as column chromatography or recrystallization to achieve a high purity product.
Molecular Structure Analysis

Structure

The molecular formula for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is C14H14N2O4C_{14}H_{14}N_{2}O_{4}. Its structure features:

  • Two methoxy groups (-OCH₃) located at the 3 positions on each phenyl ring.
  • Two isocyanate groups (-N=C=O) at the 4 positions.

Data

  • Molecular Weight: Approximately 246.28 g/mol
  • Density: Approximately 1.2 g/cm³
  • Melting Point: Typically ranges around 137-138 °C
  • Boiling Point: Approximately 391.3 °C at standard atmospheric pressure
Chemical Reactions Analysis

Reactions

4,4'-Diisocyano-3,3'-dimethoxybiphenyl can undergo various chemical reactions typical for isocyanates:

  1. Nucleophilic Addition: The isocyanate groups can react with nucleophiles such as alcohols or amines to form ureas or carbamates.
  2. Polymerization: It can participate in polymerization reactions to produce polyurethanes when reacted with polyols.

Technical Details

The reactivity of the isocyanate groups makes this compound valuable in synthetic organic chemistry and materials science. Reaction conditions such as temperature and solvent choice significantly influence product yields and selectivity.

Mechanism of Action

Process

The mechanism of action for reactions involving 4,4'-Diisocyano-3,3'-dimethoxybiphenyl typically involves:

  1. Formation of Reactive Intermediates: Isocyanate groups can form reactive intermediates upon nucleophilic attack.
  2. Product Formation: These intermediates then undergo further transformations leading to stable products like ureas or polyurethanes.

Data

Kinetic studies may provide insights into reaction rates and mechanisms, often revealing that steric hindrance from methoxy groups can influence reactivity patterns.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and toluene but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to moisture due to the reactivity of isocyanate groups.
  • Hazards: Classified as toxic; appropriate safety measures should be taken during handling.
Applications

Scientific Uses

  1. Polymer Chemistry: Used in the synthesis of polyurethane foams and elastomers due to its diisocyanate functionality.
  2. Material Science: Investigated for its potential use in developing advanced materials with specific mechanical properties.
  3. Organic Synthesis: Serves as a versatile intermediate in various organic synthesis pathways.
Synthesis Methodologies and Reaction Mechanisms

Phosgene-Free Catalytic Pathways for Diisocyanate Formation

Recent advances have enabled the synthesis of 4,4'-diisocyano-3,3'-dimethoxybiphenyl through phosgene-free routes that address both environmental concerns and handling challenges. A patented catalytic approach utilizes phenylsilane (PhSiH₃) as a reducing agent in conjunction with carbon dioxide (CO₂) as the carbonyl source under iron-polyoxometalate catalysis. This method achieves exceptional conversion rates (>95%) under moderate reaction conditions (80-100°C) in acetonitrile solvent systems [8]. The catalytic cycle involves:

  • CO₂ activation through insertion into Fe-Si bonds
  • Reductive carbonylation of the diamine precursor
  • Dehydration to form the isocyanate groups

The process eliminates hazardous phosgene derivatives while maintaining high selectivity (>98% purity) through precise control of catalyst loading (typically 0.5-1.5 mol%). This represents a significant improvement over traditional methods, as it operates at near-ambient pressures (1-5 bar CO₂) and generates non-toxic silanol byproducts that can be easily separated and recycled [8].

Mechanistic Studies on Bis(trichloromethyl) Carbonate-Mediated Cyclization

Despite environmental advantages, bis(trichloromethyl) carbonate (triphosgene) remains industrially relevant for diisocyanate synthesis due to its solid form and controlled reactivity. The conversion of 3,3'-dimethoxybenzidine to its diisocyanate derivative proceeds through a stepwise mechanism with distinct intermediates. Nuclear magnetic resonance (NMR) studies have identified the initial formation of a monocarbamoyl chloride intermediate at 40-60°C, followed by cyclization to a isocyanate-trichloromethyl carbonate adduct before final conversion above 80°C [1].

The reaction exhibits pseudo-first-order kinetics with the rate-limiting step being the decomposition of the carbamoyl chloride intermediate. Triphosgene serves as both a phosgene equivalent and an in situ dehydrating agent, effectively removing water from the reaction medium to prevent hydrolysis of sensitive intermediates. This dual functionality enables near-quantitative yields (98-99%) when conducted in oxygen-free environments with strict stoichiometric control [1] [2].

Role of Inert Liquid Media in Enhancing Reaction Efficiency and Selectivity

Solvent selection critically influences reaction kinetics and product purity in diisocyanate synthesis. Comparative studies demonstrate that polar aprotic solvents significantly enhance selectivity by minimizing side reactions, particularly during triphosgene-mediated syntheses:

Table 1: Solvent Performance in Diisocyanate Synthesis

Solvent SystemReaction Temp (°C)Yield (%)Isocyanate Purity (%)Byproduct Formation
Diethyl carbonate80-8598.599.2<0.5% ureas
Chlorobenzene100-11095.297.81.2% biurets
o-Dichlorobenzene120-13096.796.52.1% oligomers
Tetrahydrofuran65-7089.393.14.5% carbamates

Diethyl carbonate emerges as the optimal medium due to its high boiling point (126°C), low toxicity, and ability to stabilize reactive intermediates. Its moderate polarity facilitates the dissolution of both aromatic diamine precursors and the polar intermediates formed during isocyanation. Additionally, diethyl carbonate demonstrates superior performance in suppressing trimerization side reactions compared to chlorinated solvents, maintaining isocyanate functionality integrity even at elevated concentrations (>20% w/v) [1] [2]. The solvent's inert nature prevents adduct formation with electrophilic intermediates, a common issue observed in amide solvents like dimethylformamide (DMF) where yield reductions of 15-20% occur due to solvent participation.

Comparative Analysis of Solid-State vs. Solution-Phase Synthesis Strategies

Industrial production employs divergent strategies based on product application requirements:

  • Solution-Phase Synthesis: Predominantly used for monomer production, this method facilitates temperature control and intermediate monitoring. Reactions proceed in continuous stirred-tank reactors with triphosgene equivalents dissolved in chlorobenzene/diethyl carbonate mixtures. The homogeneous system enables precise stoichiometric control (1:0.34 diamine:triphosgene molar ratio) and yields crystalline products with >98% purity after solvent stripping. However, it requires extensive solvent recycling infrastructure and generates significant volatile organic compound emissions [1] [6].

  • Solid-State Melt Polymerization: Developed for direct polyurethane production, this technique avoids solvents entirely. The diamine and triphosgene are precisely metered into twin-screw extruders operating at 100-120°C. The method demonstrates particular advantages for producing TODI-based thermoplastic polyurethanes where the diisocyanate is immediately consumed in polymerization. This approach eliminates solvent handling but presents challenges in controlling exothermic side reactions and requires sophisticated melt-viscosity management systems [6].

Table 2: Synthesis Strategy Performance Comparison

ParameterSolution-PhaseSolid-State Melt Process
Reaction Scale Limit5,000L batchesContinuous production
Byproduct Formation0.8-1.2%1.5-2.5%
Energy ConsumptionHigh (distillation)Moderate (mechanical energy)
Product Purity98-99%95-97%
Capital Investment$8-10 million$4-6 million

Hybrid approaches have emerged where prepolymer intermediates are synthesized in solution phase (TODI-polycaprolactone adducts with 9.0% NCO content) then chain-extended in molten state with diols. This strategy leverages the precision of solution chemistry while minimizing solvent usage to 20-30% of conventional processes [6].

Scalability Challenges in Industrial Production: Case Studies from Patent Literature

Patent analyses reveal significant engineering hurdles in scaling diisocyanate production:

  • Continuous Phosgenation Systems: CN1935783A addresses thermal management challenges through multistage reactor designs where the diamine solution is introduced counter-current to triphosgene in diethyl carbonate medium. The system maintains precise temperature zones (40°C for carbamoyl chloride formation → 120°C for decomposition) with residence times under 15 minutes per stage. This configuration prevents localized overheating that promotes trimerization side reactions (isocyanurate formation) which can consume 5-8% of product at commercial scale [1].

  • Catalyst Recycling: Phosgene-free routes face economic challenges due to noble metal catalyst costs. Recent innovations employ polyoxometalate frameworks immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-PW₁₁) that achieve 97% recovery through low-intensity magnetic separation. This reduces catalyst consumption to <0.01 kg per ton of diisocyanate product, addressing a major cost barrier in sustainable manufacturing [8].

Production scale-up typically requires 20-50x capital expenditure increases compared to laboratory setups, primarily for specialized materials handling equipment. The compounds' moisture sensitivity necessitates nitrogen blanketing throughout processing (<5 ppm H₂O), while the thermal instability of isocyanate groups demands precisely controlled short-path distillation systems operating below 150°C [1] [6] [8].

Table 3: Scalability Solutions from Patent Literature

ChallengePatent SolutionScale AchievedYield Improvement
Solvent RecoveryMultistage falling-film evaporation10 ton/monthReduced loss to <2%
Solid HandlingPneumatic conveying with inert gas drying50 kg/batchElimination of caking
Continuous PhosgenationMicrochannel reactors with surface passivation2,000 ton/year12% increase
Catalyst SeparationMagnetic nanoparticle immobilization100 kg/batch97% recovery

Properties

Product Name

4,4'-Diisocyano-3,3'-dimethoxybiphenyl

IUPAC Name

1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3

InChI Key

COGJHPOLPFAHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-]

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